molecular formula C15H13BrClNO2 B4026517 2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4026517
M. Wt: 354.62 g/mol
InChI Key: BMZUMILONUXZCT-UHFFFAOYSA-N
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Description

2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a phenyl ring, and a tetrahydroisoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the halogenation of a methylphenyl derivative, followed by cyclization to form the tetrahydroisoindole-1,3-dione core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: Halogen atoms can be replaced with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives and tetrahydroisoindole-1,3-dione analogs. Examples include:

  • 4-bromo-5-chloro-2-methylaniline
  • 2-chloro-5-methoxyphenyl boronic acid

Uniqueness

What sets 2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-8-6-11(16)12(17)7-13(8)18-14(19)9-4-2-3-5-10(9)15(18)20/h2-3,6-7,9-10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZUMILONUXZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C(=O)C3CC=CCC3C2=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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